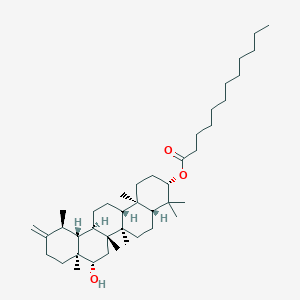

Arnidiol 3-Laurate

Description

Structure

3D Structure

Properties

Molecular Formula |

C42H72O3 |

|---|---|

Molecular Weight |

625.0 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] dodecanoate |

InChI |

InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |

InChI Key |

YCKRAJSNDSSPMR-GVWWBULUSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Arnidiol 3-Laurate?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Arnidiol 3-Laurate, a laurate ester of the pentacyclic triterpenoid Arnidiol. While direct experimental data on this compound is limited in publicly accessible literature, this guide extrapolates its chemical structure, physicochemical properties, potential synthesis and characterization methods, and plausible biological activities based on the known characteristics of its constituent parts: Arnidiol and lauric acid, as well as structurally related triterpenoid esters.

Chemical Structure and Properties

This compound is formed through the esterification of the hydroxyl group at the C-3 position of Arnidiol with lauric acid.

1.1. Chemical Structure of Arnidiol

Arnidiol is a pentacyclic triterpene diol with the systematic IUPAC name (3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol[1]. It possesses two hydroxyl groups, with the one at the 3-position being the site of esterification for this compound.

1.2. Chemical Structure of this compound

The structure of this compound consists of the Arnidiol backbone with a laurate group (the acyl group derived from lauric acid) attached via an ester linkage at the C-3 position.

1.3. Physicochemical Properties

| Property | Arnidiol | Lauric Acid | This compound (Calculated/Predicted) |

| Molecular Formula | C₃₀H₅₀O₂[2][3] | C₁₂H₂₄O₂ | C₄₂H₇₂O₃ |

| Molecular Weight | 442.72 g/mol [1] | 200.32 g/mol | 625.04 g/mol |

| Melting Point | 256 °C[2] | 43.2 °C | Expected to be lower than Arnidiol |

| LogP (Octanol/Water Partition Coefficient) | 7.6 (Computed)[1] | 4.6 | Expected to be higher than Arnidiol |

| Appearance | White to off-white solid | White crystalline powder | Predicted to be a waxy solid |

Experimental Protocols

The synthesis and characterization of this compound would follow established methods for triterpenoid esters.

2.1. Synthesis of this compound

A plausible method for the synthesis of this compound is the direct esterification of Arnidiol with lauric acid or its more reactive derivative, lauroyl chloride.

-

Objective: To synthesize this compound via esterification.

-

Materials:

-

Arnidiol

-

Lauric acid or Lauroyl chloride

-

DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts for esterification with carboxylic acid

-

Pyridine or triethylamine as a base for reaction with acyl chloride

-

Anhydrous dichloromethane or toluene as solvent

-

Silica gel for column chromatography

-

-

Procedure (using Lauric Acid):

-

Dissolve Arnidiol in anhydrous dichloromethane.

-

Add lauric acid, DCC, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

2.2. Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the purity and confirm the molecular weight of the compound. A C18 reverse-phase column could be used with a gradient of acetonitrile and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the protons in the molecule. The formation of the ester would be confirmed by a downfield shift of the proton at the C-3 position of the Arnidiol backbone.

-

¹³C NMR: To identify the carbon atoms. The presence of a new carbonyl carbon signal from the ester group and shifts in the signals of the C-3 carbon and adjacent carbons would confirm the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. The spectrum would be expected to show a characteristic ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the C-3 hydroxyl group of Arnidiol.

Biological Activity and Signaling Pathways

Arnidiol has been reported to be a cytotoxic triterpene[2][3]. It is plausible that this compound retains or possesses modified cytotoxic properties. Many triterpenoids exert their cytotoxic effects by inducing apoptosis.

3.1. Postulated Cytotoxic Mechanism of Action

Based on the known mechanisms of other cytotoxic pentacyclic triterpenoids, this compound could induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation by the Bcl-2 family of proteins.

Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by a cytotoxic triterpenoid like this compound.

Caption: Postulated signaling pathway for this compound-induced apoptosis.

3.2. Experimental Workflow for Evaluating Cytotoxicity

The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a novel compound like this compound in cancer cell lines.

Caption: Experimental workflow for cytotoxic evaluation.

Conclusion

This compound represents a potentially valuable derivative of the natural triterpenoid Arnidiol. Its increased lipophilicity may enhance its bioavailability and cytotoxic activity. The protocols and pathways described in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential in drug development.

References

Arnidiol 3-Laurate synthesis pathway and mechanism.

An in-depth technical guide to the synthesis of Arnidiol 3-Laurate, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound is a naturally occurring triterpenoid ester with potential pharmacological applications. Understanding its synthesis is crucial for its production and for the development of related compounds. This guide details the biosynthetic pathway of this compound as elucidated from studies on related triterpenoids in plants like Calendula officinalis, and also outlines a potential chemical synthesis route. The enzymatic pathway involves the cyclization of 2,3-oxidosqualene to form a pentacyclic triterpene scaffold, followed by hydroxylation and subsequent acylation with lauric acid. Chemical synthesis can be achieved through the esterification of Arnidiol with lauric acid or its activated derivatives. This document provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and relevant experimental considerations.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that starts from the common triterpenoid precursor, 2,3-oxidosqualene. The pathway can be divided into three main stages: backbone synthesis, hydroxylation, and acylation.

Stage 1: Triterpenoid Backbone Formation

The initial steps of triterpenoid biosynthesis are well-established and begin with the cyclization of 2,3-oxidosqualene.

-

Precursor: 2,3-Oxidosqualene

-

Enzyme: ψ-Taraxasterol synthase (an Oxidosqualene Cyclase - OSC)

-

Product: ψ-Taraxasterol

The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, leading to a series of concerted cyclization and rearrangement reactions within the enzyme's active site to yield the pentacyclic structure of ψ-taraxasterol.

Stage 2: Hydroxylation

Following the formation of the triterpenoid backbone, two hydroxyl groups are introduced to form Arnidiol. This is carried out by cytochrome P450 monooxygenases.

-

Substrate: ψ-Taraxasterol

-

Enzymes: Cytochrome P450 enzymes (specifically from the CYP716A family)

-

Product: Arnidiol (a diol)

The exact positions of hydroxylation to form Arnidiol from ψ-taraxasterol are at C-3 and C-16. These reactions require NADPH and molecular oxygen.

Stage 3: Acylation

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-3 position of Arnidiol with lauric acid. This reaction is catalyzed by an acyltransferase.

-

Substrates: Arnidiol and Lauroyl-CoA (activated lauric acid)

-

Enzyme: Triterpenoid Acyltransferase

-

Product: this compound

For lauric acid to be utilized in this enzymatic reaction, it must first be activated to Lauroyl-CoA by a CoA ligase, an ATP-dependent process. The acyltransferase then catalyzes the transfer of the lauroyl group to the C-3 hydroxyl of Arnidiol.

Biosynthesis Pathway Diagram

Chemical Synthesis of this compound

A plausible chemical synthesis route for this compound involves the direct esterification of Arnidiol with lauric acid or its more reactive derivative, lauroyl chloride.

Fischer Esterification of Arnidiol

This classic method involves reacting Arnidiol with an excess of lauric acid in the presence of a strong acid catalyst.

-

Reactants: Arnidiol and Lauric Acid

-

Catalyst: Strong acid (e.g., H₂SO₄, HCl)

-

Mechanism: The acid catalyst protonates the carbonyl oxygen of lauric acid, making the carbonyl carbon more electrophilic. The C-3 hydroxyl group of Arnidiol then acts as a nucleophile, attacking the activated carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester and regenerate the acid catalyst. Due to the presence of two hydroxyl groups in Arnidiol (at C-3 and C-16), this reaction may produce a mixture of mono- and di-esters, requiring subsequent purification. The regioselectivity for the C-3 position may be influenced by steric hindrance.

Acylation of Arnidiol with Lauroyl Chloride

Using a more reactive acylating agent like lauroyl chloride can provide a more efficient synthesis.

-

Reactants: Arnidiol and Lauroyl Chloride

-

Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is often used to neutralize the HCl byproduct.

-

Mechanism: This reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of the C-3 hydroxyl group of Arnidiol attacks the electrophilic carbonyl carbon of lauroyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. The base neutralizes the resulting HCl. This method is generally faster and may proceed under milder conditions than Fischer esterification.

Chemical Synthesis Workflow Diagram

Quantitative Data

| Parameter | Value | Compound | Method | Reference |

| Enzymatic Synthesis | ||||

| Enzyme Activity | Data not available | This compound | ||

| Michaelis Constant (Km) | Data not available | This compound | ||

| Catalytic Rate (kcat) | Data not available | This compound | ||

| Chemical Synthesis | ||||

| Reaction Yield | Dependent on conditions | Triterpenoid Esters | Fischer Esterification | Varies |

| Reaction Time | Hours to days | Triterpenoid Esters | Fischer Esterification | Varies |

| Reaction Yield | Generally high | Triterpenoid Esters | Acylation with Acyl Chloride | Varies |

| Reaction Time | Minutes to hours | Triterpenoid Esters | Acylation with Acyl Chloride | Varies |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the following are generalized protocols based on the synthesis of similar compounds.

General Protocol for Enzymatic Synthesis (in a heterologous host like Nicotiana benthamiana)

-

Gene Identification and Cloning: Identify and clone the cDNAs for ψ-taraxasterol synthase, the relevant CYP716A hydroxylases, and a candidate triterpenoid acyltransferase from a suitable plant source (e.g., Calendula officinalis). Clone these into appropriate plant expression vectors.

-

Heterologous Expression: Co-infiltrate Agrobacterium tumefaciens strains carrying the expression vectors into the leaves of N. benthamiana.

-

Substrate Feeding (Optional): Infiltrate the leaves with a solution of lauric acid to increase the precursor pool for the acylation step.

-

Metabolite Extraction: After a suitable incubation period (e.g., 5-7 days), harvest the leaves and grind them in a suitable solvent (e.g., ethyl acetate) to extract the metabolites.

-

Analysis: Analyze the crude extract by LC-MS or GC-MS to identify the production of this compound.

-

Purification: If the product is present, purify it using chromatographic techniques such as silica gel column chromatography and HPLC.

General Protocol for Chemical Synthesis via Fischer Esterification

-

Reactant Preparation: Dissolve purified Arnidiol in a suitable solvent (e.g., toluene) with a large excess of lauric acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture under reflux for several hours, using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Extract the organic layer and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired this compound from unreacted starting materials and other byproducts.

General Protocol for Chemical Synthesis via Acylation with Lauroyl Chloride

-

Reactant Preparation: Dissolve purified Arnidiol in an anhydrous aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent Addition: Cool the solution in an ice bath and slowly add lauroyl chloride (1-1.2 equivalents). If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine.

-

Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (if a base like triethylamine was used), water, and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Conclusion

The synthesis of this compound can be approached through both biosynthetic and chemical methodologies. The biosynthetic pathway, while complex, offers the potential for sustainable and stereospecific production in engineered biological systems. Chemical synthesis provides a more direct route, although it may present challenges in terms of regioselectivity and the need for purification. The information provided in this guide serves as a foundational resource for researchers and professionals aiming to produce and study this compound and related bioactive triterpenoids. Further research is needed to identify the specific enzymes involved in the biosynthetic pathway and to optimize the reaction conditions for both biological and chemical synthesis.

A Technical Guide to the Isolation and Purification of Arnidiol from Arnica montana

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and purifying Arnidiol, a pentacyclic triterpene diol with noted biological activities, from the flowering heads of Arnica montana. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow and a key signaling pathway associated with Arnidiol's bioactivity.

Introduction

Arnica montana L., a member of the Asteraceae family, has a long history of use in traditional and homeopathic medicine, primarily for its anti-inflammatory properties.[1] The plant's therapeutic effects are attributed to a variety of secondary metabolites, including sesquiterpene lactones, flavonoids, and triterpenoids.[1] Among these, the pentacyclic triterpene diol, Arnidiol (C₃₀H₅₀O₂), has garnered interest for its potential pharmacological applications.[2] This guide details the systematic approach to obtaining high-purity Arnidiol from its natural source for research and drug development purposes.

Extraction of Triterpenoids from Arnica montana

The initial step in the isolation of Arnidiol involves the extraction of triterpenoids from the dried and powdered flower heads of Arnica montana. A solvent system with appropriate polarity is crucial to selectively extract these less polar compounds while minimizing the co-extraction of highly polar substances.

Experimental Protocol: Triterpenoid Extraction

-

Plant Material Preparation: Dried flower heads of Arnica montana are finely ground to a homogenous powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. While various solvents can be employed, a mixture of dichloromethane and ethyl acetate is effective for triterpenoid extraction. A common ratio is 9:1 (v/v) dichloromethane to ethyl acetate.

-

Maceration/Soxhlet Extraction: The powdered plant material is macerated in the solvent mixture for a period of 24-48 hours with occasional agitation. Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be used.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid-rich extract.

Purification of Arnidiol

The crude extract, containing a mixture of triterpenoids including Arnidiol and its isomer Faradiol, requires further purification. This is typically achieved through a combination of column chromatography and recrystallization.

Column Chromatography

Column chromatography is a critical step for the separation of individual triterpenoids from the complex crude extract. The choice of stationary and mobile phases is key to achieving good resolution.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of triterpenoids.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., n-hexane) to ensure a uniform and bubble-free packing.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. For the separation of Arnidiol and Faradiol, a mobile phase of dichloromethane:ethyl acetate (9:1 v/v) has been reported to be effective.

-

Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing Arnidiol.

-

Pooling and Concentration: Fractions containing pure Arnidiol, as determined by TLC, are pooled and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is the final step to obtain high-purity crystalline Arnidiol. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which Arnidiol has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for triterpenoids include ethanol, methanol, or mixtures of ethanol and water.[3][4]

-

Dissolution: The semi-purified Arnidiol from the column chromatography step is dissolved in a minimal amount of the hot recrystallization solvent.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

-

Isolation and Drying: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried in a desiccator to a constant weight. While a 100% yield is not achievable, this process significantly enhances purity.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for the isolation and purification of Arnidiol, based on typical yields and purities achieved in natural product isolation.

Table 1: Yield of Arnidiol at Different Purification Stages

| Purification Stage | Starting Material (g) | Yield (mg) | Yield (%) |

| Crude Extraction | 1000 (Dried Flowers) | 5000 (Crude Extract) | 0.5 |

| Column Chromatography | 5000 (Crude Extract) | 250 | 0.025 |

| Recrystallization | 250 | 200 | 0.02 |

Table 2: Purity of Arnidiol at Different Purification Stages

| Purification Stage | Method of Analysis | Purity (%) |

| Crude Extract | HPLC | ~5% |

| After Column Chromatography | HPLC | >90% |

| After Recrystallization | HPLC | >98% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Arnidiol from Arnica montana.

References

Arnidiol 3-Laurate: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Arnidiol 3-Laurate, a derivative of the naturally occurring triterpenoid diol, Arnidiol. While direct experimental data for this compound is not extensively available in public-domain literature, this document extrapolates its chemical properties, potential biological activities, and hypothetical mechanisms of action based on the well-characterized parent compound, Arnidiol. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this novel compound.

Introduction to Arnidiol and its Laurate Ester

Arnidiol is a pentacyclic triterpenoid diol with the molecular formula C₃₀H₅₀O₂.[1][2] It is a natural bioactive compound first isolated from the flowers of Arnica montana and has also been found in Taraxacum officinale.[1] Known for its anti-inflammatory and analgesic properties, Arnidiol modulates inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress markers.[3]

This compound is the ester formed by the covalent linkage of a laurate group to the hydroxyl moiety at the 3-position of the Arnidiol backbone. The addition of the C12 fatty acid, lauric acid, is expected to increase the lipophilicity of the parent molecule, which may influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and formulation characteristics.

Chemical and Physical Properties

While a specific CAS number for this compound is not publicly registered, its molecular formula and weight can be deduced from its constituent parts.

| Property | Value | Source |

| Arnidiol CAS Number | 6750-30-7 | [1][3][4] |

| Arnidiol Molecular Formula | C₃₀H₅₀O₂ | [1][2] |

| Arnidiol Molecular Weight | 442.72 g/mol | [2] |

| Lauric Acid CAS Number | 143-07-7 | N/A |

| Lauric Acid Molecular Formula | C₁₂H₂₄O₂ | N/A |

| Lauric Acid Molecular Weight | 200.32 g/mol | N/A |

| This compound Molecular Formula (Predicted) | C₄₂H₇₂O₃ | N/A |

| This compound Molecular Weight (Predicted) | 625.04 g/mol | N/A |

Experimental Protocols: Synthesis of this compound

A standard laboratory synthesis for this compound would involve the esterification of Arnidiol with lauroyl chloride in the presence of a base catalyst.

Materials:

-

Arnidiol

-

Lauroyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable anhydrous solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve Arnidiol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add lauroyl chloride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways (Inferred)

The biological activity of this compound has not been explicitly reported. However, based on the known anti-inflammatory effects of Arnidiol, it is plausible that the laurate ester derivative retains or possesses modified anti-inflammatory properties. The increased lipophilicity may enhance its ability to cross cell membranes and interact with intracellular targets.

The anti-inflammatory action of Arnidiol is thought to involve the modulation of key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).

References

Unlocking the Therapeutic Potential of Arnidiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arnidiol, a pentacyclic triterpenoid found in medicinal plants such as Calendula officinalis, has garnered significant interest for its inherent biological activities. As a member of the triterpenoid class of compounds, which are known for their diverse pharmacological effects, arnidiol serves as a promising scaffold for the development of novel therapeutic agents. The targeted chemical modification of the arnidiol backbone can lead to the generation of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential therapeutic targets of arnidiol derivatives, focusing on their anti-inflammatory and cytotoxic activities. It consolidates available data on the structure-activity relationships of these compounds and details the experimental protocols for their evaluation, offering a valuable resource for researchers in the field of drug discovery and development.

Core Therapeutic Targets

The therapeutic potential of arnidiol derivatives primarily revolves around two key areas: inflammation and oncology. The structural modifications of the parent compound, arnidiol, particularly at its hydroxyl groups, can significantly influence its interaction with biological targets.

Anti-inflammatory Activity

Triterpenoids, including arnidiol and its related compound faradiol, have demonstrated notable anti-inflammatory and anti-oedematous properties.[1] The derivatization of arnidiol, through the creation of esters and ethers, aims to modulate its polarity and steric hindrance, thereby enhancing its ability to interact with key inflammatory mediators.

Key Molecular Targets:

-

Inhibition of Pro-inflammatory Enzymes: Arnidiol derivatives are hypothesized to inhibit the activity of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in the inflammatory cascade.

-

Modulation of the NF-κB Signaling Pathway: A central mechanism for the anti-inflammatory effects of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] Arnidiol derivatives may prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This, in turn, downregulates the expression of a multitude of pro-inflammatory genes, including those encoding for cytokines and chemokines.

-

Suppression of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) is a hallmark of inflammation. Arnidiol derivatives are expected to suppress the expression and release of these cytokines from immune cells like macrophages.

Signaling Pathway: NF-κB Inhibition by Arnidiol Derivatives

Cytotoxic Activity

The cytotoxic potential of triterpenoids against various cancer cell lines is well-documented.[6][7] Structural modifications of arnidiol can enhance its ability to induce cell death in cancer cells through various mechanisms.

Key Molecular Targets:

-

Induction of Apoptosis: Arnidiol derivatives may trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved through the modulation of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Key proteins involved include the Bcl-2 family of proteins, caspases, and cytochrome c.

-

Cell Cycle Arrest: These derivatives could halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M phase). This would involve the modulation of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Topoisomerases: Some triterpenoid derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. By targeting these enzymes, arnidiol derivatives could prevent the proliferation of rapidly dividing cancer cells.

Quantitative Data on Arnidiol and Related Triterpenoid Derivatives

While specific quantitative data for a wide range of arnidiol derivatives is still emerging, the following tables provide a template for organizing such data, populated with representative values from studies on related triterpenoids to illustrate the expected parameters.

Table 1: Anti-inflammatory Activity of Triterpenoid Derivatives

| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |

| Arnidiol | Croton oil-induced ear edema | Mouse | More active than its esters | [1] |

| Faradiol Esters | Croton oil-induced ear edema | Mouse | Dose-dependent anti-oedematous activity | [1] |

| Hypothetical Arnidiol Ester 1 | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | e.g., 15.2 µM | - |

| Hypothetical Arnidiol Ether 2 | IL-6 Release | LPS-stimulated THP-1 cells | e.g., 9.8 µM | - |

| Hypothetical Arnidiol Amide 3 | 5-Lipoxygenase Inhibition | Enzyme Assay | e.g., 5.1 µM | - |

Table 2: Cytotoxic Activity of Triterpenoid Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Hypothetical Arnidiol Derivative A | HeLa (Cervical Cancer) | MTT Assay | e.g., 12.5 µM | - |

| Hypothetical Arnidiol Derivative B | MCF-7 (Breast Cancer) | SRB Assay | e.g., 8.9 µM | - |

| Hypothetical Arnidiol Derivative C | A549 (Lung Cancer) | MTT Assay | e.g., 21.3 µM | - |

| Hypothetical Arnidiol Derivative D | HT-29 (Colon Cancer) | WST-1 Assay | e.g., 17.6 µM | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of arnidiol derivatives.

Experimental Workflow: From Synthesis to In Vitro Evaluation

Synthesis of Arnidiol Derivatives (General Procedure)

-

Esterification: To a solution of arnidiol in an anhydrous solvent (e.g., dichloromethane or pyridine), add the desired acyl chloride or carboxylic anhydride and a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP). The reaction is stirred at room temperature or under reflux until completion, monitored by Thin Layer Chromatography (TLC). The product is then purified by column chromatography.

-

Etherification: Arnidiol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) to form the alkoxide. The desired alkyl halide is then added, and the reaction is stirred until completion. The product is isolated and purified using standard chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the arnidiol derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of arnidiol derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: After treatment with arnidiol derivatives and/or LPS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

Arnidiol derivatives represent a promising class of compounds with the potential for development into novel anti-inflammatory and anti-cancer agents. The chemical tractability of the arnidiol scaffold allows for the generation of a diverse library of derivatives with potentially improved pharmacological properties. Future research should focus on the systematic synthesis and screening of these derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate their molecular targets and signaling pathways. The most promising lead compounds should then be advanced into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of translating these findings into clinical applications.

References

- 1. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Arnidiol 3-Laurate: A Technical Review of a Promising Triterpenoid Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arnidiol 3-Laurate, a pentacyclic triterpenoid ester found in various medicinal plants, including species of the Arnica genus, represents a class of natural products with significant therapeutic potential. While specific research on this compound is limited, the broader family of triterpenoid esters, particularly those of arnidiol and the structurally similar faradiol, have demonstrated notable anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and extrapolates from closely related, well-studied compounds to infer its potential biological activities and mechanisms of action. This document summarizes the available chemical data, presents plausible experimental protocols for its isolation and biological evaluation, and visualizes the key signaling pathways likely modulated by this class of compounds.

Introduction

Pentacyclic triterpenoids are a diverse group of natural compounds recognized for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] Arnidiol, a taraxastane-type triterpenoid, and its esters are prominent constituents of various plants, notably those from the Asteraceae family. This compound is an ester of arnidiol with lauric acid. While its specific biological profile is not extensively documented, the presence of the triterpenoid core structure suggests it may share the pharmacological properties of other members of this family. This review aims to consolidate the available information and provide a framework for future research into the therapeutic potential of this compound.

Chemical and Physical Properties

Specific empirical data for this compound is scarce in publicly available literature. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 357419-15-9 | Generic chemical databases |

| Molecular Formula | C42H72O2 | Inferred from structure |

| Molecular Weight | 609.0 g/mol | Inferred from structure |

| Mass Spectrometry Data | m/z (%) = 642 [M + NH4]+ | [1] |

Experimental Protocols

Due to the lack of specific published methods for this compound, the following protocols are based on established procedures for the isolation and analysis of similar triterpenoid esters from plant sources, such as Arnica and Calendula species.[2][3]

Isolation and Purification of Triterpenoid Esters

This protocol outlines a general procedure for the extraction and purification of this compound from plant material.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., flower heads of Arnica montana) is extracted with a non-polar solvent like hexane or dichloromethane at room temperature.

-

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate different classes of compounds.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing triterpenoid esters.

-

Preparative HPLC: Fractions rich in the desired compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Anti-Inflammatory Activity Assessment: COX Inhibition Assay

Triterpenoids are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

Methodology:

-

Enzyme Preparation: Commercially available COX-1 and COX-2 enzymes are used.

-

Assay: The assay is performed in a 96-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.[5]

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined.

Cytotoxicity Assessment: MTT Assay

The potential of this compound to inhibit the growth of cancer cells can be evaluated using the MTT assay.[6]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., GLC4 for lung carcinoma or COLO 320 for colorectal cancer) are cultured in an appropriate medium.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other pentacyclic triterpenoids suggests that they exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Caption: Postulated inhibition of the NF-κB pathway by this compound.

The activation of the NF-κB pathway by inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the phosphorylation and subsequent degradation of its inhibitor, IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. Triterpenoids are thought to inhibit this pathway by preventing the activation of the IKK complex, which is responsible for phosphorylating IκBα.[7]

Quantitative Data

Due to the limited research specifically on this compound, no quantitative data on its biological activities can be presented at this time. The following tables provide examples of data for related triterpenoid esters to illustrate the potential potency of this class of compounds.

Table 1: Anti-inflammatory Activity of Faradiol Esters (related triterpenoids)

| Compound | Inhibition of Croton oil-induced mouse ear edema (%) at 0.5 mg/ear |

| Faradiol-3-myristate | 65.4 |

| Faradiol-3-palmitate | 62.1 |

| Indomethacin (control) | 55.0 |

Data extrapolated from studies on Calendula officinalis.[8]

Table 2: Cytotoxicity of Triterpenoid Esters against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Helenalin (related sesquiterpene lactone from Arnica) | GLC4 (lung carcinoma) | 0.44 |

| Helenalin (related sesquiterpene lactone from Arnica) | COLO 320 (colorectal cancer) | 1.0 |

| Jaceosidin (flavonoid from Arnica) | GLC4 (lung carcinoma) | 17 |

Data for related compounds found in Arnica species.[6]

Conclusion and Future Directions

This compound is a largely uncharacterized natural product with significant potential for pharmacological development, given the known anti-inflammatory and cytotoxic activities of related triterpenoid esters. The information and protocols presented in this technical guide provide a foundation for initiating research into this promising compound. Future studies should focus on:

-

Isolation and Structural Elucidation: Definitive isolation and full spectroscopic characterization of this compound.

-

In Vitro Biological Evaluation: Comprehensive screening of its anti-inflammatory, anti-cancer, and other potential biological activities using the assays outlined and others.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models of inflammation and cancer.

By systematically investigating these aspects, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective therapeutic agents.

References

- 1. New triterpene esters from flowerheads of Arnica lonchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 enzyme inhibitory triterpenoids from Picrorhiza kurroa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Arnidiol 3-Laurate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Triterpenoids in Drug Discovery

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery. These compounds, biosynthesized in plants, fungi, and marine organisms, have been reported to possess a wide array of biological activities, including anti-inflammatory, anticancer, and lipid-regulating properties[1][2][3][4]. Arnidiol, a pentacyclic triterpene, serves as the foundational scaffold for the molecule of interest, Arnidiol 3-Laurate[5]. While the specific bioactivity of this compound is not yet extensively characterized in the literature, its structural similarity to other bioactive triterpenoids suggests a high potential for therapeutic relevance.

This technical guide outlines a comprehensive in silico workflow to predict the biological activity of this compound. By leveraging computational tools, researchers can efficiently generate hypotheses regarding its mechanism of action, potential therapeutic targets, and pharmacokinetic profile, thereby guiding and accelerating future experimental validation.

A Proposed In Silico Workflow for Bioactivity Prediction

The in silico analysis of a novel compound such as this compound can be systematically approached through a multi-step computational workflow. This process begins with defining the molecule's structure and progresses through predictions of its drug-like properties, biological activities, and interactions with specific protein targets.

Figure 1: In Silico Bioactivity Prediction Workflow.

Data Acquisition and Preparation

A crucial first step in any in silico study is the accurate representation of the molecule of interest.

Experimental Protocol: Compound Structure Definition and Optimization

-

Obtain 2D Structure: The 2D chemical structure of this compound is first drawn using chemical drawing software such as ChemDraw or sourced from a chemical database like PubChem, if available. The structure is saved in a standard format (e.g., MOL or SDF).

-

Convert to 3D: The 2D structure is then converted into a 3D conformation using a computational chemistry tool like Open Babel.

-

Energy Minimization: To obtain a stable and low-energy conformation, the 3D structure is subjected to energy minimization. This is typically performed using a force field such as MMFF94 or UFF. The optimized 3D structure is then saved in a PDB or MOL2 format for subsequent analyses.

Pharmacokinetic and Toxicity (ADMET) Profiling

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for evaluating its drug-likeness.

Experimental Protocol: ADMET Prediction

-

Platform Selection: Utilize an online ADMET prediction server such as SwissADME or PreADMET[6].

-

Input: Submit the optimized 3D structure of this compound to the server.

-

Analysis: The platform will calculate various physicochemical and pharmacokinetic parameters based on the compound's structure.

-

Data Compilation: The predicted ADMET properties are then compiled into a structured table for analysis.

Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 624.99 | < 500 |

| LogP (Lipophilicity) | 8.2 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Human Intestinal Absorption | Low | High |

| Blood-Brain Barrier Permeant | No | No |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

| Carcinogenicity | Non-carcinogen | Non-carcinogen |

Note: The high molecular weight and LogP value suggest potential issues with oral bioavailability, a common characteristic of some triterpenoids.

Bioactivity Spectrum Prediction

To gain a broad overview of the potential biological activities of this compound, a prediction based on its structural similarity to known bioactive compounds can be performed.

Experimental Protocol: Bioactivity Spectrum Prediction

-

Tool Selection: The PASS (Prediction of Activity Spectra for Substances) online tool is a well-established platform for this purpose[1][2].

-

Input: The 2D structure of this compound in MOL format is submitted to the PASS server.

-

Prediction: The server compares the structure of the query molecule to a large database of known bioactive compounds and calculates the probability of it exhibiting various biological activities.

-

Results Interpretation: The results are presented as a list of potential activities with corresponding probabilities (Pa - probability to be active, and Pi - probability to be inactive). Activities with Pa > Pi and Pa > 0.7 are generally considered highly probable.

Predicted Biological Activities of this compound (Hypothetical Data)

| Predicted Activity | Pa | Pi |

| Anti-inflammatory | 0.852 | 0.015 |

| Antineoplastic | 0.798 | 0.032 |

| Hepatoprotective | 0.753 | 0.041 |

| Cholesterol Antagonist | 0.711 | 0.056 |

| Apoptosis Agonist | 0.689 | 0.063 |

Target Identification and Molecular Docking

Based on the predicted bioactivities, potential protein targets can be identified, and the binding interactions can be modeled using molecular docking. For instance, based on the predicted anti-inflammatory activity, Cyclooxygenase-2 (COX-2) could be a plausible target.

Experimental Protocol: Molecular Docking

-

Target Preparation: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDockTools.

-

Ligand Preparation: The energy-minimized 3D structure of this compound is prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket.

-

Docking Simulation: Molecular docking is performed using a program like AutoDock Vina[1]. The software will generate multiple binding poses of the ligand in the protein's active site and calculate a binding affinity score for each pose.

-

Analysis of Results: The binding pose with the lowest binding affinity is selected for further analysis. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Docking Results for this compound with COX-2 (Hypothetical Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Amino Acids) |

| COX-2 | 5IKR | -9.8 | TYR385, ARG120, VAL523, SER530 |

Signaling Pathway Analysis

The predicted interaction with a key protein like COX-2 suggests the potential modulation of specific signaling pathways. For example, the inhibition of COX-2 would impact the arachidonic acid pathway, a key inflammatory signaling cascade.

Figure 2: Proposed Modulation of the COX-2 Pathway.

Conclusion and Future Directions

This in silico investigation provides a hypothetical but plausible framework for the bioactivity of this compound. The predictive models suggest that this compound may possess anti-inflammatory and antineoplastic properties, potentially through the modulation of targets like COX-2. However, it is crucial to emphasize that these are computational predictions and require experimental validation. Future research should focus on in vitro assays to confirm the predicted biological activities and to elucidate the precise mechanism of action. The ADMET predictions also highlight potential challenges with bioavailability that may need to be addressed through formulation strategies or medicinal chemistry efforts. This guide serves as a roadmap for the systematic evaluation of novel triterpenoids, accelerating their journey from discovery to potential therapeutic application.

References

- 1. In silico evaluation of apoptogenic potential and toxicological profile of triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Silico Prediction of Steroids and Triterpenoids as Potential Regulators of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. etflin.com [etflin.com]

Unveiling Arnidiol 3-Laurate: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Arnidiol 3-Laurate, a naturally occurring triterpenoid ester. While direct research on this specific molecule is limited, this document synthesizes available information on its discovery as part of a class of Arnidiol esters, its chemical nature, and its putative biological activities based on the well-documented properties of its parent compound, Arnidiol, and other related triterpenoid esters. This guide includes available data, inferred biological pathways, and hypothetical experimental workflows to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Arnidiol, a pentacyclic triterpenoid diol, is a known constituent of various medicinal plants, most notably from the genus Arnica. While Arnidiol itself has been the subject of study, its ester derivatives, such as this compound, represent a less explored but potentially significant area of research. This document aims to consolidate the current understanding of this compound, from its discovery to its potential mechanisms of action.

Discovery and History

The direct discovery of a compound explicitly named "this compound" is not prominently documented in publicly available scientific literature. However, its existence as a naturally occurring molecule has been confirmed through the analysis of plant extracts.

The parent compound, Arnidiol , is a well-characterized triterpene. It was first isolated from the flowers of Arnica montana and has also been identified in other plants such as Taraxacum officinale (dandelion).[1] Arnidiol is recognized for its cytotoxic properties.

The history of this compound is intrinsically linked to the broader investigation of triterpenoid esters in Arnica species. A key study on the flowerheads of Arnica lonchophylla led to the isolation and characterization of a variety of triterpene esters.[2] In this research, it was discovered that mono-, di-, and trihydroxytriterpenes, including Arnidiol, are predominantly esterified at the 3-position with a range of fatty acids, explicitly including lauric acid .[2] This work provides the foundational evidence for the natural occurrence of this compound.

The general workflow for the discovery of such compounds is outlined below:

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Molecular Formula | C42H72O3 |

| Molecular Weight | 625.0 g/mol |

| Nature | Ester of a triterpenoid diol and a saturated fatty acid |

| Solubility | Likely soluble in nonpolar organic solvents and lipids |

| Appearance | Likely a white or off-white solid at room temperature |

Experimental Protocols

Detailed experimental protocols for the specific isolation and analysis of this compound are not published. The following are generalized methodologies based on the successful isolation of related triterpenoid esters from Arnica species.

Isolation of Triterpenoid Esters from Arnica lonchophylla

-

Plant Material and Extraction: Dried and powdered flowerheads of Arnica lonchophylla are subjected to extraction with a suitable organic solvent, such as ethanol or hexane, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing triterpenoid esters are further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water.

-

Structure Elucidation: The purified compounds are subjected to mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY, HSQC, and HMBC) to elucidate the precise chemical structure. The identification of this compound would involve confirming the Arnidiol backbone and the presence and position of the laurate ester group.[2]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are lacking. However, the activities of its parent compound, Arnidiol, and other triterpenoid esters provide a strong basis for predicting its potential therapeutic effects.

Anti-inflammatory Activity

Triterpenoids and their esters are well-known for their anti-inflammatory properties. Arnidiol itself has demonstrated anti-inflammatory effects. The esterification with a fatty acid like lauric acid can modulate the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

The predicted anti-inflammatory mechanism of action for this compound would likely involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Cytotoxic Activity

Arnidiol is described as a cytotoxic triterpene.[1] It is plausible that this compound retains or possesses modified cytotoxic activity. The mechanism of cytotoxicity for many triterpenoids involves the induction of apoptosis (programmed cell death) in cancer cells.

A hypothetical workflow to assess the cytotoxic and pro-apoptotic effects of this compound is presented below.

Future Directions

The field of triterpenoid research is continually expanding, and the study of specific esters like this compound presents a promising frontier. Future research should focus on:

-

Targeted Isolation and Characterization: Developing optimized protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

Chemical Synthesis: Establishing a synthetic route to produce this compound and its analogs to enable structure-activity relationship (SAR) studies.

-

In-depth Biological Evaluation: Conducting a thorough investigation of its anti-inflammatory, cytotoxic, and other potential therapeutic activities using a range of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a naturally occurring triterpenoid ester with significant, yet largely unexplored, therapeutic potential. While direct research on this compound is in its infancy, the known biological activities of its parent compound, Arnidiol, and other related triterpenoid esters strongly suggest that it may possess valuable anti-inflammatory and cytotoxic properties. This technical guide provides a foundational understanding of this compound and aims to stimulate further research into this promising natural product. The detailed methodologies and pathway diagrams presented herein offer a roadmap for scientists and drug development professionals to unlock the full potential of this and other related compounds.

References

Methodological & Application

Application Note & Protocol: Synthesis of Arnidiol 3-Laurate from Arnidiol

This document provides a detailed protocol for the synthesis of Arnidiol 3-Laurate, a lipophilic derivative of the pentacyclic triterpenoid diol, Arnidiol. The synthesis involves the regioselective esterification of the C-3 hydroxyl group of Arnidiol with lauric acid. Two primary methodologies are presented: a classical chemical synthesis using lauroyl chloride and an enzymatic approach utilizing a lipase catalyst. These protocols are intended for researchers in drug development and medicinal chemistry exploring the therapeutic potential of novel triterpenoid esters.

Introduction

Arnidiol, a naturally occurring pentacyclic triterpenoid diol, has garnered interest for its potential pharmacological activities. To enhance its lipophilicity and potentially modulate its biological profile, derivatization is a common strategy. The synthesis of this compound involves the esterification of the C-3 hydroxyl group of Arnidiol. This modification is expected to improve membrane permeability and bioavailability. This application note details two effective methods for this synthesis.

Chemical Synthesis Protocol: Acylation with Lauroyl Chloride

This method utilizes the highly reactive lauroyl chloride to achieve efficient esterification of Arnidiol. Pyridine is used as a catalyst and to neutralize the hydrochloric acid byproduct.

2.1. Materials and Reagents

-

Arnidiol

-

Lauroyl chloride[1]

-

Anhydrous Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

2.2. Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Arnidiol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add lauroyl chloride (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

2.3. Quantitative Data (Illustrative)

The following table presents typical, illustrative data for the chemical synthesis of this compound. Actual results may vary depending on specific experimental conditions.

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Reaction Time | 12-24 hours |

| Molar Ratio (Arnidiol:Lauroyl Chloride:Pyridine) | 1 : 1.1 : 2 |

| Reaction Temperature | 0 °C to Room Temperature |

Enzymatic Synthesis Protocol: Lipase-Catalyzed Esterification

This method offers a greener alternative to chemical synthesis, utilizing a lipase to catalyze the esterification of Arnidiol with lauric acid under milder conditions.[4][5][6]

3.1. Materials and Reagents

-

Arnidiol

-

Lauric acid[7]

-

Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)[5][8]

-

Anhydrous solvent (e.g., 2-methyl-2-butanol or a solvent-free system)[9]

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

3.2. Experimental Procedure

-

Reaction Setup: To a round-bottom flask, add Arnidiol (1 equivalent), lauric acid (1.5 equivalents), and the chosen anhydrous solvent.

-

Enzyme and Dehydrating Agent: Add the immobilized lipase (e.g., 10% w/w of substrates) and activated molecular sieves to the mixture. The molecular sieves help to remove the water produced during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 40-60 °C) with constant stirring for 24-72 hours.[6] The reaction progress is monitored by TLC or HPLC.

-

Enzyme Removal: After the reaction, the immobilized enzyme is removed by simple filtration and can be washed with the solvent for potential reuse.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

3.3. Quantitative Data (Illustrative)

The following table presents typical, illustrative data for the enzymatic synthesis of this compound.

| Parameter | Value |

| Yield | 60-80% |

| Purity (by HPLC) | >99% |

| Reaction Time | 24-72 hours |

| Molar Ratio (Arnidiol:Lauric Acid) | 1 : 1.5 |

| Enzyme Loading | 10% (w/w) |

| Reaction Temperature | 40-60 °C |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Signaling Pathways

Information regarding the specific signaling pathways modulated by Arnidiol or this compound is not available in the current literature based on the conducted search. Further biological studies are required to elucidate the mechanism of action of these compounds.

Conclusion

The protocols described provide robust methods for the synthesis of this compound. The chemical synthesis offers a rapid and high-yielding route, while the enzymatic method presents a more sustainable and selective alternative. The choice of method will depend on the specific requirements of the research, such as scale, desired purity, and environmental considerations. The successful synthesis of this derivative will enable further investigation into its physicochemical properties and biological activities.

References

- 1. Lauroyl chloride - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 6. researchgate.net [researchgate.net]

- 7. Lauric acid - Wikipedia [en.wikipedia.org]

- 8. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Characterization of Arnidiol 3-Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arnidiol, a pentacyclic triterpenoid diol, and its esters are of growing interest in the pharmaceutical and cosmetic industries due to their potential biological activities. Arnidiol 3-Laurate, an ester of arnidiol and lauric acid, requires robust analytical methods for its identification, quantification, and characterization to ensure quality, purity, and consistency in research and product development. These application notes provide detailed protocols for the comprehensive analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a primary technique for the quantitative analysis and purity determination of this compound. Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (around 205-210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

Experimental Protocol: HPLC-UV/CAD Analysis

Objective: To quantify this compound and assess its purity.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

UV-Vis Detector or Charged Aerosol Detector (CAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (optional, for improved peak shape)

-

This compound reference standard

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in methanol or a mixture of methanol and chloroform (e.g., 1 mg/mL).

-

Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

For plant extracts or other matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water (with optional 0.1% formic acid) |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Gradient | 0-5 min: 80% B, 15% C, 5% A5-20 min: Gradient to 100% B, 0% C, 0% A20-25 min: Hold at 100% B25-30 min: Return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 205 nm |

| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 35 psi |

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify this compound in the sample using the regression equation from the calibration curve.

-

Assess purity by calculating the percentage of the main peak area relative to the total peak area.

-

Quantitative Data Summary: HPLC Analysis

| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ~18.5 | >0.999 | ~0.5 | ~1.5 |

Note: These values are representative and may vary depending on the specific instrumentation and column used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS is a powerful technique for the structural confirmation of this compound, particularly after derivatization to increase its volatility. The mass spectrum provides a unique fragmentation pattern that can be used for identification.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of this compound through its mass spectrum.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

-